molecular formula C10H17F3N2O2 B2752148 tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate CAS No. 886779-69-7

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate

Cat. No.: B2752148
CAS No.: 886779-69-7
M. Wt: 254.253
InChI Key: WCGKHZHOGLVVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C10H17F3N2O2. It is known for its applications in various fields, including pharmaceutical and chemical research. The compound is characterized by the presence of a trifluoromethyl group attached to a piperazine ring, which is further protected by a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate typically involves the introduction of a trifluoromethyl group to a piperazine derivative. One common method involves the reaction of piperazine with trifluoromethylating agents under controlled conditions. The tert-butyl group is introduced to protect the piperazine ring during the reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves the use of specialized equipment to maintain the required reaction conditions, such as temperature and pressure, to achieve optimal results .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .

Scientific Research Applications

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The piperazine ring structure facilitates binding to target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications, where specific reactivity and stability are required .

Properties

IUPAC Name

tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-7(6-15)10(11,12)13/h7,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGKHZHOGLVVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.